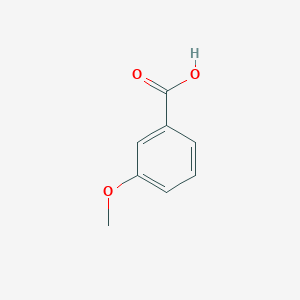

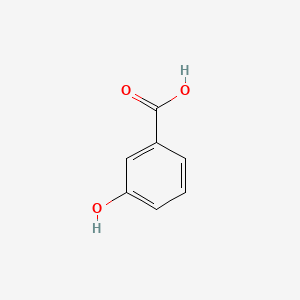

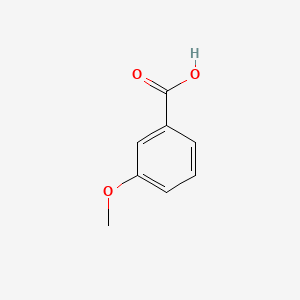

3-Methoxybenzoic Acid

Description

This compound has been reported in Pseudolarix amabilis, Larix kaempferi, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQZJYCNDZAGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060410 | |

| Record name | Benzoic acid, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS], Solid, white crystals, practically odourless | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/887/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

170.00 to 172.00 °C. @ 10.00 mm Hg | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in boiling water, organic solvents, freely soluble (in ethanol) | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/887/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-38-9 | |

| Record name | 3-Methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-METHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2I36FH6QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110.5 °C | |

| Record name | 3-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzoic Acid: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and known biological activities of 3-Methoxybenzoic acid. The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound, also known as m-anisic acid, is a white to off-white crystalline powder.[1] It is an organic compound with the molecular formula C₈H₈O₃.[1] The structure is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a carboxylic acid group (-COOH) at positions 1 and 3, respectively. This compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | m-Anisic acid, m-Methoxybenzoic acid | [1][2] |

| CAS Number | 586-38-9 | [2] |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 105-108 °C | |

| Boiling Point | 170-172 °C at 10 mmHg | |

| pKa | 4.10 at 25 °C | [3] |

| Solubility | Moderately soluble in water; soluble in ethanol, ether, and acetone. | [1] |

| LogP | 2.02 | [4] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the methylation of 3-hydroxybenzoic acid.

Experimental Protocol: Methylation of 3-Hydroxybenzoic Acid

This protocol describes the synthesis of this compound from 3-hydroxybenzoic acid via an esterification followed by etherification and subsequent hydrolysis.

-

Step 1: Esterification of 3-Hydroxybenzoic Acid

-

To a solution of 3-hydroxybenzoic acid in methanol (B129727) (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product, 3-hydroxy methyl benzoate (B1203000), with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

-

-

Step 2: Etherification of 3-Hydroxy Methyl Benzoate

-

Dissolve the crude 3-hydroxy methyl benzoate in acetone.

-

Add potassium carbonate (K₂CO₃) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Purify the resulting 3-methoxy methyl benzoate by column chromatography.

-

-

Step 3: Hydrolysis of 3-Methoxy Methyl Benzoate

-

Dissolve the purified 3-methoxy methyl benzoate in a solution of 10% aqueous potassium hydroxide (B78521) (KOH) in methanol.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry to obtain the final product.

-

Caption: Synthetic pathway for this compound.

Structure Elucidation via Spectroscopic Methods

The structure of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~11.0-13.0 (s, 1H, -COOH), 7.1-7.7 (m, 4H, Ar-H), ~3.8 (s, 3H, -OCH₃) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~171.8, 159.6, 130.6, 129.6, 122.7, 120.5, 114.4, 55.5 |

| IR (KBr) | ν (cm⁻¹): ~2500-3300 (broad, O-H), ~1680-1700 (C=O), ~1600, 1480 (C=C aromatic), ~1250 (C-O) |

| Mass Spec (EI) | m/z: 152 (M⁺), 135 ([M-OH]⁺), 107 ([M-OH-CO]⁺), 92, 77 |

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[5]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the sample pellet in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

-

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Caption: Workflow for the structural elucidation of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

While direct evidence for the involvement of this compound in specific signaling pathways is limited in the current literature, studies on structurally similar methoxybenzoic acid derivatives provide insights into potential mechanisms of action. For instance, a derivative of the isomeric 4-methoxybenzoic acid, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cells.[6] Additionally, 2-hydroxy-3-methoxybenzoic acid has been demonstrated to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway, which involves the inhibition of NF-κB nuclear translocation.[7]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The potential for methoxybenzoic acid derivatives to inhibit this pathway is a significant area of interest for drug development.

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

Further research is warranted to elucidate the specific molecular targets and signaling pathways directly modulated by this compound. This will be crucial for understanding its full therapeutic potential.

References

- 1. chemixl.com [chemixl.com]

- 2. This compound | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Showing Compound this compound (FDB010546) - FooDB [foodb.ca]

- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 6. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxybenzoic acid (m-Anisic acid), a compound of significant interest in organic synthesis, pharmaceutical research, and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.70 | Doublet of triplets | 1H | Ar-H |

| ~7.59 | Doublet | 1H | Ar-H |

| ~7.38 | Triplet | 1H | Ar-H |

| ~7.15 | Doublet of doublets | 1H | Ar-H |

| 3.86 | Singlet | 3H | -OCH₃ |

Solvent: CDCl₃. The chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | -COOH |

| 159.7 | Ar-C-OCH₃ |

| 131.2 | Ar-C |

| 129.6 | Ar-CH |

| 122.5 | Ar-CH |

| 120.3 | Ar-CH |

| 114.5 | Ar-CH |

| 55.4 | -OCH₃ |

Solvent: CDCl₃. The chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 2980-3080 | Medium | C-H stretch (Aromatic) |

| 2840-2960 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1600 | Medium-Strong | C=C stretch (Aromatic) |

| 1430-1470 | Medium | C-H bend (Aliphatic) |

| 1250-1300 | Strong | C-O stretch (Aryl ether, asymmetric) |

| 1020-1050 | Strong | C-O stretch (Aryl ether, symmetric) |

| 920-950 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 137 | ~60 | [M - CH₃]⁺ |

| 135 | ~50 | [M - OH]⁺ |

| 109 | ~15 | [M - COOH]⁺ |

| 92 | ~20 | [C₆H₄O]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly onto the ATR crystal.[1]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]

-

Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first.[1] The sample spectrum is then recorded, and the background is automatically subtracted.[1] Data is typically collected over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC.

-

Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 3-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzoic acid (m-anisic acid), a simple substituted aromatic carboxylic acid, serves as a valuable model compound in the study of crystal engineering and polymorphism.[1] The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. A thorough understanding and control of polymorphism are therefore essential for the development of safe, effective, and stable drug products.

This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, and presenting experimental methodologies for their preparation and characterization.

Polymorphs of this compound

To date, two polymorphic forms of this compound have been reported in the scientific literature. Following the nomenclature established in the primary research, they are designated as Form Iα and Form Iβ.[2]

Crystallographic Data

A summary of the crystallographic data for the two known polymorphs of this compound is presented in Table 1 for easy comparison.

| Parameter | Form Iα | Form Iβ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 13.8034 (17) | 3.8018 |

| b (Å) | 5.0275 (5) | 15.6027 |

| c (Å) | 21.446 (3) | 11.9755 |

| β (°) | 99.320 (13) | 90.889 |

| Volume (ų) | 1467.44 (10) | 710.51 |

| Z | 8 | 4 |

| Z' | 2 | 1 |

| Calculated Density (g/cm³) | 1.373 | 1.420 |

| Reference | Raffo et al., 2014 | Chia et al., 2019 |

Table 1: Crystallographic Data for the Polymorphs of this compound.

Supramolecular Architecture and Stability

Form Iα is characterized by the presence of two symmetrically independent molecules in the asymmetric unit (Z' = 2), which adopt different conformations.[2] These conformers are linked into a homodimer through strong O—H⋯O hydrogen bonds.[2]

Form Iβ , in contrast, has only one molecule in the asymmetric unit (Z' = 1).[2] The molecules in Form Iβ also form inversion dimers via O—H⋯O hydrogen bonds.[2] These dimers are further connected into zigzag chains by C—H⋯O interactions.[2]

Based on calculated lattice energies, Form Iβ is considered to be the less stable polymorph compared to Form Iα.[2]

Physicochemical Properties

While specific comparative data for the two polymorphs is limited in publicly available literature, the general properties of this compound are well-documented. It is a white to off-white crystalline solid.[3]

| Property | Value |

| Melting Point (°C) | 105-107[4] |

| Boiling Point (°C/mmHg) | 170-172 / 10[4] |

| Solubility in Water (mg/mL at 25°C) | 2[4] |

| Solubility in 95% Ethanol (B145695) (mg/mL) | 50[4] |

Table 2: General Physicochemical Properties of this compound.

It is important to note that these values may vary between the different polymorphic forms. The less stable polymorph (Form Iβ) is expected to have a lower melting point and higher solubility than the more stable form (Form Iα).

Experimental Protocols

Crystallization

Form Iα: The specific crystallization protocol for Form Iα from the original study by Raffo et al. (2014) is not readily available in the public domain. However, crystallization from common organic solvents such as ethanol or aqueous ethanol mixtures by slow evaporation is a standard method for obtaining single crystals of small organic molecules.[5]

Form Iβ: Single crystals of Form Iβ have been successfully obtained through the slow evaporation of a methanolic mixture of this compound and hexamethylenetetramine in an equimolar ratio at room temperature.[2]

X-ray Diffraction (XRD)

Single-Crystal X-ray Diffraction (SCXRD): This technique is essential for the definitive determination of the crystal structure of each polymorph.

-

Instrumentation: A four-circle X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector.

-

Sample Preparation: A single crystal of suitable size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) while a complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding the unit cell parameters, space group, and atomic coordinates.

Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for routine identification and phase purity analysis of polymorphic forms.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα).

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded. Each polymorph will exhibit a unique PXRD pattern.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of a material, such as melting and solid-solid phase transitions, providing information on the relative stability of polymorphs.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan and hermetically sealed.

-

Method: The sample and a reference pan are heated at a constant rate (e.g., 5-20 °C/min) under an inert atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature. The melting point and enthalpy of fusion for each polymorph can be determined from the resulting thermogram. For metastable forms, a melt-recrystallization-melt phenomenon may be observed.[6]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational spectroscopy can be used to differentiate between polymorphs as the different crystal packing and molecular conformations will result in distinct vibrational spectra.

-

Instrumentation: An FTIR spectrometer (often with an ATR accessory) or a Raman spectrometer.

-

Sample Preparation: For FTIR-ATR and Raman, a small amount of the crystalline powder is placed directly on the sample stage. For transmission FTIR, a KBr pellet of the sample is prepared.

-

Data Collection: The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). Differences in peak positions, intensities, and splitting patterns in regions corresponding to carboxylic acid and methoxy (B1213986) group vibrations can be used to distinguish the polymorphs.

Logical Workflow for Polymorph Screening and Characterization

A systematic approach is crucial for the successful identification and characterization of all accessible polymorphic forms of a compound. The following diagram illustrates a typical workflow.

Relationship Between Polymorphs

The following diagram illustrates the known relationship between the two polymorphs of this compound.

Conclusion

This technical guide has summarized the current knowledge on the crystal structure and polymorphism of this compound. Two distinct polymorphic forms, Iα and Iβ, have been identified and characterized. The differences in their crystal packing and supramolecular interactions, primarily driven by hydrogen bonding, lead to different thermodynamic stabilities. For researchers and professionals in drug development, a thorough understanding of these polymorphic forms is crucial for ensuring the consistent quality, performance, and stability of any potential pharmaceutical product containing this molecule or its derivatives. The provided experimental protocols and workflows offer a foundational framework for the investigation and control of polymorphism in this and related systems. Further research to elucidate the specific physicochemical properties of each polymorph and to explore the potential for discovering additional crystalline forms would be of significant value to the scientific community.

References

Solubility of 3-Methoxybenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methoxybenzoic acid in a range of organic solvents. The information contained herein is critical for professionals involved in drug development, chemical synthesis, and formulation science, where a thorough understanding of solubility is paramount for process optimization and product efficacy. This document presents quantitative solubility data, detailed experimental methodologies for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in fourteen common organic solvents across a temperature range of 278.15 K to 323.15 K. The data, presented as mole fraction (x), is summarized in the tables below. This information is essential for solvent selection, crystallization process design, and predicting the behavior of this compound in various chemical environments.

Table 1: Mole Fraction Solubility of this compound in Alcohols and Carboxylic Acids

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | sec-Butanol | Formic Acid | Acetic Acid |

| 278.15 | 0.2989 | 0.2334 | 0.1987 | 0.1654 | 0.1554 | 0.1342 | 0.1221 | 0.4567 | 0.3876 |

| 283.15 | 0.3321 | 0.2632 | 0.2245 | 0.1876 | 0.1765 | 0.1534 | 0.1398 | 0.4987 | 0.4234 |

| 288.15 | 0.3678 | 0.2954 | 0.2523 | 0.2112 | 0.1998 | 0.1743 | 0.1592 | 0.5423 | 0.4601 |

| 293.15 | 0.4056 | 0.3298 | 0.2821 | 0.2365 | 0.2243 | 0.1965 | 0.1801 | 0.5876 | 0.4987 |

| 298.15 | 0.4454 | 0.3665 | 0.3142 | 0.2634 | 0.2501 | 0.2198 | 0.2023 | 0.6345 | 0.5389 |

| 303.15 | 0.4876 | 0.4054 | 0.3487 | 0.2921 | 0.2776 | 0.2445 | 0.2256 | 0.6823 | 0.5801 |

| 308.15 | 0.5312 | 0.4465 | 0.3854 | 0.3223 | 0.3065 | 0.2701 | 0.2501 | 0.7312 | 0.6223 |

| 313.15 | 0.5765 | 0.4898 | 0.4243 | 0.3543 | 0.3378 | 0.2976 | 0.2758 | 0.7812 | 0.6654 |

| 318.15 | 0.6234 | 0.5354 | 0.4654 | 0.3887 | 0.3701 | 0.3265 | 0.3023 | 0.8321 | 0.7098 |

| 323.15 | 0.6712 | 0.5823 | 0.5087 | 0.4245 | 0.4034 | 0.3567 | 0.3301 | 0.8834 | 0.7551 |

Table 2: Mole Fraction Solubility of this compound in Esters

| Temperature (K) | Ethyl Formate | Methyl Acetate | Ethyl Acetate | Isopropyl Acetate | Butyl Acetate |

| 278.15 | 0.1432 | 0.1765 | 0.1543 | 0.1321 | 0.1123 |

| 283.15 | 0.1654 | 0.2012 | 0.1765 | 0.1523 | 0.1298 |

| 288.15 | 0.1898 | 0.2287 | 0.2001 | 0.1743 | 0.1487 |

| 293.15 | 0.2165 | 0.2587 | 0.2254 | 0.1978 | 0.1698 |

| 298.15 | 0.2454 | 0.2912 | 0.2523 | 0.2221 | 0.1912 |

| 303.15 | 0.2765 | 0.3254 | 0.2812 | 0.2478 | 0.2143 |

| 308.15 | 0.3098 | 0.3612 | 0.3112 | 0.2745 | 0.2387 |

| 313.15 | 0.3454 | 0.3987 | 0.3423 | 0.3023 | 0.2643 |

| 318.15 | 0.3823 | 0.4376 | 0.3745 | 0.3312 | 0.2912 |

| 323.15 | 0.4201 | 0.4787 | 0.4078 | 0.3612 | 0.3198 |

Experimental Protocols

The quantitative solubility data presented was determined using a gravimetric shake-flask method. This widely accepted technique provides reliable and reproducible results for solid-liquid equilibrium studies.

Materials:

-

This compound (purity > 99%)

-

Organic solvents (analytical grade)

-

Analytical balance (accuracy ± 0.1 mg)

-

Thermostatic shaker bath (temperature control ± 0.1 K)

-

Centrifuge

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed glass flask.

-

Equilibration: The flasks are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is maintained throughout this period.

-

Phase Separation: After equilibration, the flasks are removed from the shaker and allowed to stand for a short period to allow the solid to settle. The suspension is then centrifuged to separate the solid and liquid phases completely.

-

Sample Analysis (Gravimetric Method):

-

A known mass of the clear supernatant (saturated solution) is carefully transferred to a pre-weighed container.

-

The solvent is evaporated from the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.

-

The mass of the solvent is calculated by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample.

-

-

Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute = mass of dissolved this compound

-

M_solute = molar mass of this compound

-

m_solvent = mass of the solvent

-

M_solvent = molar mass of the solvent

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

3-Methoxybenzoic Acid: A Human Urinary Metabolite of Dietary and Endogenous Origin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzoic acid, a methoxy-substituted benzoic acid derivative, is a recognized human urinary metabolite. Its presence in urine can be attributed to both endogenous metabolic processes and the biotransformation of exogenous dietary precursors, primarily methoxylated phenolic compounds found in various plant-based foods. The gut microbiota plays a pivotal role in the initial metabolism of these dietary components, particularly through O-demethylation of methoxycinnamic acids. Subsequent hepatic conjugation reactions, such as glucuronidation and glycine (B1666218) conjugation, facilitate its excretion. The quantification of this compound in urine serves as a potential biomarker for dietary intake of specific polyphenols and for assessing the metabolic activity of the gut microbiome. This technical guide provides a comprehensive overview of the origins, metabolic pathways, and analytical methodologies for the detection and quantification of this compound in human urine.

Introduction

This compound (m-anisic acid) is a simple phenolic compound that has been identified as a constituent of human urine.[1] Its chemical structure consists of a benzoic acid core with a methoxy (B1213986) group at the meta-position. While it can be used as a flavoring agent in food, its primary significance in a clinical and research context lies in its role as a urinary metabolite.[1] The origins of urinary this compound are twofold: it can be derived from the metabolism of dietary polyphenols, particularly those with methoxy moieties, and potentially from endogenous metabolic pathways.[2] The transformation of dietary precursors is heavily influenced by the enzymatic activities of the gut microbiota, making urinary this compound a potential indicator of gut microbiome function.[3]

This guide will delve into the metabolic pathways leading to the formation and excretion of this compound, provide detailed experimental protocols for its analysis in urine, and present available data on its urinary concentrations.

Metabolic Pathways

The presence of this compound in human urine is primarily the result of a multi-step metabolic process that begins with the dietary intake of methoxylated phenolic compounds.

Dietary Precursors and Gut Microbiota Metabolism

A significant dietary precursor to this compound is p-methoxycinnamic acid, which is found in various plant-based foods.[2] Upon ingestion, these compounds transit to the colon where they are subjected to extensive metabolism by the resident gut microbiota.[3] Anaerobic bacteria within the gut possess O-demethylase enzymes that are capable of cleaving the methyl group from the methoxy moiety of compounds like p-methoxycinnamic acid.[3][4] This biotransformation is a crucial initial step in the breakdown of many dietary polyphenols.

The metabolic conversion of p-methoxycinnamic acid by gut microbiota can be represented as follows:

Hepatic Phase II Metabolism

Following its formation in the gut, this compound is absorbed into the bloodstream and transported to the liver. In the liver, it undergoes Phase II detoxification reactions to increase its water solubility and facilitate its renal excretion.[5][6][7] The primary conjugation reactions for benzoic acid and its derivatives are:

-

Glycine Conjugation: Benzoic acid is activated to benzoyl-CoA, which is then conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase to form hippuric acid.[5] A similar pathway is expected for this compound.

-

Glucuronidation: The carboxyl group of this compound can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[6]

These conjugated metabolites are then released into the circulation and efficiently filtered by the kidneys for excretion in the urine.

References

- 1. This compound | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anaerobic O-demethylations of methoxynaphthols, methoxyfuran, and fluoroanisols by Sporomusa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. uomus.edu.iq [uomus.edu.iq]

The Natural Occurrence of 3-Methoxybenzoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzoic acid, also known as m-anisic acid, is an aromatic carboxylic acid that has been identified as a natural product in the plant kingdom. While its presence is documented, comprehensive data on its concentration, biosynthetic pathway, and physiological function in plants remain limited. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence of this compound in plants, including its known sources, a proposed biosynthetic pathway, and detailed experimental protocols for its extraction and quantification. This document aims to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.

Natural Occurrence of this compound

This compound has been reported in a limited number of plant species. The primary documented sources are coniferous trees.

-

Pseudolarix amabilis (Golden Larch): This species of larch, native to eastern China, has been identified as a natural source of this compound.[1]

-

Larix kaempferi (Japanese Larch): Another coniferous tree in which the presence of this compound has been reported.[1]

While the documented occurrences are sparse, the compound's simple structure suggests it may be more widely distributed in the plant kingdom than currently reported, potentially existing in trace amounts or as an intermediate in various metabolic pathways. Further metabolomic studies on a wider range of plant species are required to fully elucidate its distribution.

Quantitative Data

To date, there is a significant lack of quantitative data in the scientific literature specifically for this compound in plant materials. To provide a contextual framework for researchers, the following table summarizes quantitative data for the closely related isomer, 4-methoxybenzoic acid (p-anisic acid), which is more commonly reported. These values can offer an approximation of the concentration ranges that might be expected for methoxybenzoic acids in plants.

| Plant Species | Plant Part | Compound | Concentration | Analytical Method |

| Vanilla planifolia (Vanilla) | Cured Beans | 4-Hydroxybenzoic acid* | 0.38 ± 0.05 g/100 g dry matter | HPLC |

| Foeniculum vulgare (Fennel) | Seed | Benzaldehyde, 4-methoxy-** | 8.01% of methanolic extract | GC-MS |

| Rosaceae Family Plants | Leaf | p-Anisic acid | 0.334–3.442 mg/g dry weight | Not Specified |

| Pimpinella anisum (Anise) | Seed | 4-(β-d-glucopyranosyloxy)benzoic acid*** | Present | Not Specified |

Note: Data for p-hydroxybenzoic acid is provided as a related compound found in vanilla; specific quantitative data for 4-methoxybenzoic acid was not available in the cited literature. **Note: This compound is listed as "Benzaldehyde, 4-methoxy-" in the source, which may be a typographical error for 4-methoxybenzoic acid given the context of other identified phenolic acids. ***Note: This is a glycoside of a related benzoic acid, indicating the presence of similar structures in anise.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of benzoic acids in plants originates from the shikimate pathway and proceeds through the phenylpropanoid pathway.[2][3][4][5] While a specific pathway for this compound has not been experimentally elucidated, a plausible route can be hypothesized based on known enzymatic reactions in plant secondary metabolism.

The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and side-chain shortening, leads to the formation of benzoic acid derivatives. The key step for the formation of this compound is likely the O-methylation of a hydroxylated precursor, 3-hydroxybenzoic acid. This reaction would be catalyzed by an O-methyltransferase (OMT).

Below is a diagram illustrating the proposed biosynthetic pathway.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound from plant materials. These protocols are based on established methods for the analysis of phenolic acids and can be adapted for specific research needs.

Extraction of this compound

This protocol describes a general procedure for the extraction of this compound and other phenolic compounds from dried plant material using ultrasound-assisted extraction (UAE).

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (80% aqueous solution)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper (e.g., Whatman No. 1)

Procedure:

-

Sample Preparation: Weigh approximately 5 g of the dried and finely powdered plant material.

-

Extraction:

-

Place the powdered sample in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% methanol (solid-to-liquid ratio of 1:20 w/v).

-

Place the flask in an ultrasonic bath.

-

Sonicate the mixture for 45 minutes at a controlled temperature of 40°C.

-

-

Separation:

-

After sonication, centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid material.

-

Decant the supernatant.

-

Repeat the extraction process on the pellet twice more with fresh solvent.

-

Combine the supernatants from all three extractions.

-

-

Concentration:

-

Filter the combined supernatant through filter paper.

-

Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature of 45°C until the solvent is removed.

-

-

Storage: Store the resulting crude extract at -20°C until further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a plant extract using HPLC with a Photodiode Array (PDA) detector. The separation of methoxybenzoic acid isomers can be challenging; therefore, a phenyl-hexyl column is recommended for enhanced selectivity.[6]

Materials and Equipment:

-

HPLC system with a PDA detector

-

Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade), acidified with 0.1% formic acid

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

-

-

Sample Preparation:

-

Dissolve a known amount of the crude plant extract in the mobile phase to a suitable concentration (e.g., 10 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 15% B, increase to 40% B over 25 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 242 nm and 294 nm).

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the extraction and analysis of this compound from a plant source and the logical relationship between key analytical steps.

Conclusion

This compound is a naturally occurring phenolic compound found in plants, though its distribution and concentration are not yet well-documented. This technical guide provides a summary of its known botanical sources and outlines a robust set of adaptable experimental protocols for its extraction and quantification. The proposed biosynthetic pathway offers a logical framework for further investigation into the metabolic role of this compound in plants. The information and methodologies presented herein are intended to facilitate future research into this compound, enabling a more comprehensive understanding of its significance in plant biology and its potential applications in various scientific and industrial fields. Further metabolomic screening of a diverse range of plant species is crucial to expand our knowledge of the natural occurrence of this compound.

References

- 1. This compound | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermochemical Properties and Stability of 3-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties and stability of 3-methoxybenzoic acid (m-anisic acid). Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data on the compound's thermodynamic parameters, including enthalpy of formation, combustion, and sublimation. It also delves into its thermal stability and degradation profile, supported by established analytical methodologies. Detailed experimental protocols for key analytical techniques such as bomb calorimetry and differential scanning calorimetry are provided to facilitate reproducible research. Furthermore, this guide presents a visualization of the microbial degradation pathway of this compound, offering insights into its environmental fate and metabolic transformation. All quantitative data is presented in structured tables for ease of reference and comparison.

Introduction

This compound (CAS 586-38-9), also known as m-anisic acid, is an aromatic carboxylic acid with a methoxy (B1213986) group at the meta position.[1] Its chemical structure plays a significant role in its physical and chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] A thorough understanding of its thermochemical properties and stability is paramount for its application in drug design, formulation, and manufacturing processes, where it may be subjected to various thermal stresses. This guide aims to provide a detailed repository of this critical information.

Thermochemical Properties

The thermochemical properties of a compound are fundamental to understanding its energy content and reactivity. The following tables summarize the key experimentally determined and calculated thermochemical data for this compound.

Enthalpy

Table 1: Enthalpy Values for this compound

| Property | Value | Units | State | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -553.5 ± 1.2 | kJ/mol | Solid | [3] |

| Standard Enthalpy of Formation (ΔfH°) | -446.10 ± 0.80 | kJ/mol | Gas | [4] |

| Standard Enthalpy of Combustion (ΔcH°) | -3737.91 ± 0.60 | kJ/mol | Solid | [3] |

| Enthalpy of Sublimation (ΔsubH) | 107.40 ± 0.40 | kJ/mol | Solid to Gas | [5] |

Gibbs Free Energy

Table 2: Gibbs Free Energy of Formation for this compound

| Property | Value | Units | State | Reference |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -251.48 | kJ/mol | [5] |

Other Thermodynamic Properties

Data on entropy and heat capacity for this compound are not extensively available in the literature. However, for a structurally related compound, 3,6-dichloro-2-methoxy-benzoic acid, low-temperature heat capacity has been determined using adiabatic calorimetry. This suggests that similar methodologies could be applied to this compound to obtain these valuable thermodynamic parameters.

Stability and Decomposition

The thermal stability of this compound is a crucial factor in its handling, storage, and application in pharmaceutical formulations.

Thermal Stability

Studies on metal complexes of 3-methoxybenzoate have provided insights into its thermal stability. For instance, the thermal decomposition of solid-state bivalent transition metal 3-methoxybenzoates has been investigated using thermogravimetry and differential thermal analysis (TG-DTA) and differential scanning calorimetry (DSC).[6] These studies help in understanding how the coordination of the carboxylate group to a metal ion affects the overall stability of the molecule. While direct TGA and DSC data for pure this compound are not widely published, information on its isomer, 4-methoxybenzoic acid, suggests that it is a thermally stable compound, with significant decomposition likely commencing above 200°C.[7]

Decomposition Pathway

The primary thermal degradation pathway for benzoic acid and its derivatives is decarboxylation.[7] At elevated temperatures, the carboxylic acid group is eliminated as carbon dioxide. For this compound, the expected principal degradation products are anisole (B1667542) and carbon dioxide.

Experimental Protocols

This section details the methodologies for the key experiments cited for the determination of the thermochemical properties of this compound.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of solid this compound can be determined using a static bomb calorimeter.

-

Sample Preparation: A pellet of a known mass (approximately 1 g) of high-purity this compound is prepared.

-

Calorimeter Setup: The sample is placed in a crucible inside a constant-volume bomb, which is then pressurized with excess pure oxygen. The bomb is submerged in a known mass of water in the calorimeter.

-

Combustion: The sample is ignited electrically. The temperature of the surrounding water is monitored and recorded at regular intervals to determine the temperature change resulting from the combustion.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined using a standard substance like benzoic acid), and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The measurement is typically carried out under an inert atmosphere (e.g., nitrogen).

-

Temperature Program: The sample is subjected to a controlled temperature program, for example, heating from room temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events such as melting and decomposition. The area under the peak is proportional to the enthalpy change of the transition.

Mandatory Visualizations

Microbial Degradation Pathway of this compound

While information on the involvement of this compound in specific signaling pathways is limited, its metabolism by microorganisms has been studied. Anaerobic bacteria can metabolize this compound through O-demethylation.[8] Furthermore, a Bacillus sp. has been shown to degrade 3-phenoxybenzoic acid, a structurally related compound, producing various intermediates.[9] The following diagram illustrates a plausible microbial degradation pathway for this compound.

Caption: Microbial degradation pathway of this compound.

Experimental Workflow for Thermochemical Analysis

The following diagram outlines a logical workflow for the comprehensive thermochemical analysis of this compound.

Caption: Experimental workflow for thermochemical analysis.

Conclusion

This technical guide has provided a detailed summary of the thermochemical properties and stability of this compound. The tabulated data on enthalpy and Gibbs free energy, coupled with the discussion on thermal stability and decomposition, offer valuable information for researchers and professionals in the pharmaceutical and chemical industries. The inclusion of detailed experimental protocols and workflow diagrams aims to support further research and ensure the generation of high-quality, reproducible data. While there are gaps in the experimental data for certain thermodynamic parameters like entropy and heat capacity, this guide provides a solid foundation and a roadmap for future investigations into this important chemical compound.

References

- 1. This compound | 586-38-9 [chemicalbook.com]

- 2. This compound ReagentPlus , 99 586-38-9 [sigmaaldrich.com]

- 3. Benzoic acid, 3-methoxy- [webbook.nist.gov]

- 4. Benzoic acid, 3-methoxy- [webbook.nist.gov]

- 5. Benzoic acid, 3-methoxy- (CAS 586-38-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. redalyc.org [redalyc.org]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]

Acidity and pKa Value of 3-Methoxybenzoic Acid in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 3-methoxybenzoic acid in various solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical sciences, offering detailed quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction: The Significance of Acidity and pKa

The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the acidity of a compound in a given solvent. For drug development professionals, a thorough understanding of a molecule's pKa is paramount, as it profoundly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The ionization state of a drug molecule, which is dictated by its pKa and the pH of the surrounding environment, affects its ability to cross biological membranes, interact with target receptors, and its overall bioavailability. This compound, a substituted aromatic carboxylic acid, serves as an important model compound and a key structural motif in various pharmacologically active molecules.

Quantitative Data: pKa of this compound

The acidity of this compound is influenced by the solvent system and temperature. Below is a summary of experimentally determined and predicted pKa values in various solutions.

| Solvent System | Temperature (°C) | pKa Value | Method of Determination |

| Water | 25 | 4.09 | Not specified |

| Water | 25 | 4.10 | Not specified[1] |

| Water | Not specified | 3.84 | Predicted (ChemAxon)[2] |

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in physical and analytical chemistry. The two most common methods for determining the pKa of compounds like this compound are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the analyte while monitoring the pH using a calibrated pH meter. The pKa is determined from the resulting titration curve.

Principle:

The pKa is the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms of the molecule are equal. This corresponds to the midpoint of the buffer region in the titration curve, specifically at the half-equivalence point.

Detailed Protocol for Substituted Benzoic Acids:

This protocol is adapted from methodologies used for determining the pKa of substituted benzoic acids in aqueous and mixed-solvent systems.[2][3]

-

Preparation of Solutions:

-

Prepare a standard stock solution of this compound (e.g., 1 mM) in the desired solvent (e.g., purified water, or a specific mixture of organic solvent and water).

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH) in the same solvent system.

-

Prepare a solution to maintain a constant ionic strength throughout the titration (e.g., 0.15 M KCl).[4]

-

-

Calibration of the pH Electrode:

-

Calibrate the pH meter and electrode system using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the this compound solution into a thermostated titration vessel.[4]

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with a small amount of strong acid (e.g., 0.1 M HCl).[4]

-

Add the ionic strength adjuster to the solution.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and entered the basic region (e.g., pH 12-12.5).[4]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is then determined.

-

The pKa of this compound is equal to the pH of the solution at the half-equivalence point.

-

Perform multiple titrations to ensure reproducibility and calculate the average pKa value and standard deviation.[4]

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for determining the pKa of compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle:

The acidic (protonated) and basic (deprotonated) forms of this compound have distinct molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Detailed Protocol for Substituted Benzoic Acids:

This protocol is based on general procedures for the spectrophotometric pKa determination of benzoic acid derivatives.[5][6]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

-

Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).

-

-

Spectrophotometric Measurements:

-

Determine the UV-Vis absorbance spectrum of the fully protonated form of this compound by dissolving a known concentration of the stock solution in the acidic solution. Identify the wavelength of maximum absorbance (λmax).

-

Determine the UV-Vis absorbance spectrum of the fully deprotonated form by dissolving the same concentration of the stock solution in the basic solution. Identify the λmax for this species.

-

Prepare a series of solutions with the same concentration of this compound in each of the buffer solutions.

-

Measure the absorbance of each buffered solution at a selected analytical wavelength (often the λmax of one of the species).

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa can be determined from the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log[(A - AB) / (AA - A)] where:

-

A is the absorbance of the solution at a given pH.

-

AA is the absorbance of the fully protonated (acidic) form.

-

AB is the absorbance of the fully deprotonated (basic) form.

-

-

By plotting log[(A - AB) / (AA - A)] against pH, a straight line should be obtained with the x-intercept equal to the pKa.

-

Mandatory Visualizations

Dissociation Equilibrium of this compound

The following diagram illustrates the acid dissociation equilibrium of this compound in an aqueous solution.

Caption: Dissociation of this compound in Water.

Experimental Workflow for Potentiometric Titration

The following diagram outlines the logical workflow for determining the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Involvement in Signaling Pathways

While this compound itself is not extensively documented as a direct modulator of major signaling pathways, derivatives of methoxybenzoic acid have shown biological activity. For instance, 2-hydroxy-3-methoxybenzoic acid, a closely related compound, has been found to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway. This suggests that the methoxybenzoic acid scaffold can be a starting point for the design of molecules with specific biological targets. Further research is needed to elucidate any direct effects of this compound on intracellular signaling cascades.

Conclusion

This technical guide has provided a detailed overview of the acidity and pKa of this compound. The presented quantitative data, though limited, offers a foundational understanding of its acidic properties. The detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry provide researchers with the necessary information to accurately determine the pKa of this and similar compounds. The visualizations of the dissociation equilibrium and experimental workflow serve to clarify these core concepts. A comprehensive understanding of the pKa of this compound is essential for its application in pharmaceutical research and development, enabling better prediction and optimization of its ADME properties.

References

The Multifaceted Biological Activities of 3-Methoxybenzoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzoic acid, a naturally occurring compound, and its synthetic derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The presence of the methoxy (B1213986) group at the meta-position of the benzoic acid ring influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its interaction with biological targets. This technical guide provides an in-depth overview of the significant biological activities of this compound and its derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to serve as a comprehensive resource for ongoing research and drug development endeavors.

Data Presentation: A Comparative Overview of Biological Activities

The biological efficacy of this compound derivatives is intrinsically linked to their structural modifications. The following tables summarize the quantitative data from various studies, highlighting the antimicrobial and anticancer activities of selected derivatives.

Table 1: Antimicrobial Activity of this compound Hydrazone Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| N'-[(4-chlorophenyl)methylidene]-3-methoxybenzohydrazide | Bacillus subtilis ATCC 6633 | 15.62 | [1] |

| N'-[(4-chlorophenyl)methylidene]-3-methoxybenzohydrazide | Bacillus cereus ATCC 10876 | 31.25 | [1] |

| N'-[(E)-(4-methoxyphenyl)methylidene]-3-methoxybenzohydrazide | Bacillus subtilis ATCC 6633 | 15.62 | [1] |

| N'-[(E)-(4-methoxyphenyl)methylidene]-3-methoxybenzohydrazide | Bacillus cereus ATCC 10876 | 31.25 | [1] |

| Nitrofurazone (B1679002) Analogues with 3-methoxybenzoyl moiety | Staphylococcus spp. & Bacillus spp. | 0.002–7.81 | [2] |

Table 2: Anticancer Activity of 3-Methoxybenzoyl-Aryl-Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(3,4,5-trimethoxybenzoyl)-2-(4-methoxyphenyl)thiazole | Melanoma (A375) | 0.021 | [3][4] |

| 4-(3,4,5-trimethoxybenzoyl)-2-(4-methoxyphenyl)thiazole | Prostate (PC-3) | 0.071 | [3][4] |

| 1,3,4-Thiadiazole with two 3-methoxyphenyl (B12655295) groups | Breast (MCF-7) | ~40% viability at 100 µM | [5] |

| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | Breast (MDA-MB-231) | ~34% viability at 100 µM | [5] |

Key Biological Activities and Mechanisms of Action

Antimicrobial Activity

Hydrazone derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Bacillus species.[1] The presence of the azomethine group (–CO–NH–N=CH–) in these hydrazide-hydrazones is considered crucial for their biological activity.[2]

Anticancer Activity